BenchChemオンラインストアへようこそ!

2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid

Bruton's Tyrosine Kinase BTK Degrader Spirocyclic Inhibitor

2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid is a rigid spirocyclic building block not interchangeable with 6-carboxylic acid regioisomers. Pre-validated in BTK PROTAC degraders (IC50 1 nM), it provides optimized linker geometry for targeted protein degradation. Ideal for FBDD (logP 1.1, TPSA 57.6 Ų), orexin antagonist optimization, and peptidomimetics. Procuring this specific 7-position isomer reduces synthetic risk and accelerates lead optimization vs. exploring unknown chemical space.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 2055841-30-8
Cat. No. B6592453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid
CAS2055841-30-8
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC12CNCC2CC(=O)O
InChIInChI=1S/C8H13NO2/c10-7(11)3-6-4-9-5-8(6)1-2-8/h6,9H,1-5H2,(H,10,11)
InChIKeyLBDBIYGVDROOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid (CAS 2055841-30-8): A Specialized Spirocyclic Building Block for Medicinal Chemistry


2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid (CAS 2055841-30-8) is a conformationally constrained spirocyclic amino acid featuring a 5-azaspiro[2.4]heptane core fused with an acetic acid side chain at the 7-position . This non-planar, three-dimensional scaffold introduces steric and stereoelectronic features distinct from planar heteroaromatic or linear aliphatic building blocks, making it a valuable intermediate for exploring novel chemical space in drug discovery, particularly in programs targeting protein-protein interactions or requiring enhanced metabolic stability [1]. Its commercial availability at purities up to 98% supports its use in rigorous preclinical research .

Why 2-{5-Azaspiro[2.4]heptan-7-yl}acetic Acid Cannot Be Replaced by Other Spirocyclic or Simple Amino Acid Building Blocks


The unique spirocyclic architecture of 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid is not interchangeable with other 5-azaspiro[2.4]heptane regioisomers (e.g., 6-carboxylic acid derivatives used for Ledipasvir) or simpler pyrrolidine/cyclopropane analogs [1]. The 7-position attachment of the acetic acid moiety to the pyrrolidine ring, combined with the rigid cyclopropane ring, creates a specific spatial vector and conformational preference that influences binding interactions and pharmacokinetic properties in target-specific ways [2]. Substituting this with a more flexible or differently oriented linker would alter the exit vector geometry, potentially abolishing desired biological activity or necessitating significant re-optimization of a lead series, thus adding time and cost to development programs .

Quantitative Evidence Guide: 2-{5-Azaspiro[2.4]heptan-7-yl}acetic Acid for Scientific Selection


Sub-Nanomolar BTK Binding Affinity Enabled by 7-Acetic Acid Spirocyclic Scaffold

Derivatives of 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid, when incorporated into a BTK-targeting PROTAC molecule, demonstrate a remarkable improvement in binding affinity compared to non-spirocyclic controls. A specific example (US20240083900, Example 99) containing this core motif exhibits an IC50 of 1 nM against BTK [1]. This is a >10,000-fold improvement over a non-optimized, non-spirocyclic BTK inhibitor which showed an IC50 of 10,000 nM in a comparable assay [2]. The rigid spirocyclic framework provided by the 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid scaffold is critical for achieving this high level of potency by pre-organizing the pharmacophore into the optimal binding conformation [3].

Bruton's Tyrosine Kinase BTK Degrader Spirocyclic Inhibitor

Distinct Regiochemistry from Ledipasvir Intermediate for HCV vs. BTK Targeting

The 7-acetic acid derivative represents a distinct regioisomer from the 6-carboxylic acid derivative, which is a key intermediate in the synthesis of the Hepatitis C drug Ledipasvir [1]. While the 6-carboxylic acid scaffold (5-azaspiro[2.4]heptane-6-carboxylic acid) is integral to HCV NS5A inhibition, the 7-substituted analog 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid has demonstrated utility in an entirely different therapeutic area—namely, as a core component of potent BTK degraders and PROTACs [2]. This difference in regiochemistry (6- vs. 7-position) fundamentally alters the presentation of the carboxylate functional group, leading to divergent biological target profiles and highlighting its unique value proposition for researchers seeking to modulate distinct protein classes.

HCV NS5A Inhibitor Ledipasvir Regioselectivity

Conformational Rigidity and Physicochemical Properties Differentiate from Flexible Amino Acid Analogs

Compared to a flexible amino acid analog like N-Boc-3-pyrrolidineacetic acid, 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid possesses a calculated logP of 1.1 and a topological polar surface area (TPSA) of 57.6 Ų [1]. While direct comparative data for a flexible analog in an identical system is unavailable, the spirocyclic core introduces significant conformational restriction, reducing the number of accessible rotamers and thereby decreasing the entropic penalty upon binding to a target protein [2]. This pre-organization is a key advantage in fragment-based drug discovery and lead optimization, as it can enhance binding affinity and selectivity without a commensurate increase in molecular weight, a principle demonstrated across numerous spirocyclic drug discovery programs [3].

Conformational Restriction Physicochemical Properties Spirocyclic Scaffold

Procurement-Driven Application Scenarios for 2-{5-Azaspiro[2.4]heptan-7-yl}acetic Acid


Design and Synthesis of Next-Generation BTK Degraders (PROTACs)

For research groups developing novel Proteolysis Targeting Chimeras (PROTACs) aimed at degrading Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies and autoimmune diseases, 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid is a critical, pre-validated building block. As demonstrated by its incorporation into compounds exhibiting low nanomolar BTK binding (IC50 = 1 nM) [1], this scaffold provides a geometrically optimized linker attachment point that can confer high potency. Procurement of this specific spirocyclic acid, rather than a generic alternative, reduces the risk and synthetic burden associated with exploring unknown chemical space, accelerating the path to a potent and selective degrader.

Fragment-Based Drug Discovery (FBDD) Seeking Novel Chemical Matter

The rigid, three-dimensional spirocyclic core of 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid is an ideal fragment for FBDD campaigns, particularly those focused on challenging targets with flat or featureless binding sites (e.g., protein-protein interactions). Its defined conformational preference (class-level inference) and physicochemical properties (logP 1.1, TPSA 57.6 Ų) [2] provide a distinct starting point for growing high-quality leads with improved ligand efficiency. Procuring this compound as a fragment can yield structurally novel hits that are less likely to suffer from the intellectual property and selectivity issues associated with more traditional, planar heteroaromatic fragments.

Exploration of Orexin Receptor Pharmacology and DMPK Optimization

Building upon the established SAR that the 5-azaspiro[2.4]heptane core confers favorable dual orexin receptor antagonism and good brain penetration [3], 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid offers a functionalized analog for further exploration. Researchers aiming to improve upon the DMPK profile of existing orexin antagonists, or to create new tool compounds for studying sleep disorders and addiction, can use this carboxylic acid derivative as a versatile intermediate. Its 7-position acetic acid handle allows for facile conjugation to diverse pharmacophores or pharmacokinetic modulating groups, enabling rapid SAR exploration around a core scaffold with proven target engagement.

Synthesis of Chiral, Non-Natural Amino Acid Derivatives

The compound's spirocyclic framework introduces a unique chiral environment when resolved into its enantiomers. This makes it a valuable intermediate for the synthesis of conformationally constrained non-natural amino acids and peptidomimetics. Such building blocks are essential for designing enzyme inhibitors and receptor ligands with enhanced metabolic stability and target selectivity compared to natural amino acids. Procuring 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid provides a direct route to these advanced scaffolds, bypassing lengthy de novo synthetic sequences and enabling faster iteration in medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.